molecular formula C11H11N3O B11788660 2-Amino-4-(2-methylpyrimidin-4-yl)phenol

2-Amino-4-(2-methylpyrimidin-4-yl)phenol

Cat. No.: B11788660
M. Wt: 201.22 g/mol
InChI Key: XVXBUXBABFLJMQ-UHFFFAOYSA-N
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Description

2-Amino-4-(2-methylpyrimidin-4-yl)phenol is an organic compound that belongs to the class of aminophenols It is characterized by the presence of an amino group and a hydroxyl group attached to a benzene ring, which is further substituted with a 2-methylpyrimidin-4-yl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Amino-4-(2-methylpyrimidin-4-yl)phenol typically involves nucleophilic aromatic substitution reactions. One common method involves the reaction of 2-methyl-4-chloropyrimidine with 2-amino-4-hydroxyphenol under basic conditions. The reaction is usually carried out in a polar aprotic solvent such as dimethylformamide (DMF) at elevated temperatures to facilitate the substitution reaction.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, the use of catalysts and automated systems can further improve the efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions

2-Amino-4-(2-methylpyrimidin-4-yl)phenol undergoes various chemical reactions, including:

    Oxidation: The amino and hydroxyl groups can be oxidized to form quinone derivatives.

    Reduction: The compound can be reduced to form corresponding amines and alcohols.

    Substitution: The aromatic ring can undergo electrophilic and nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are often used.

    Substitution: Reagents like halogens (Cl2, Br2) and nucleophiles (NH3, OH-) are commonly employed.

Major Products

    Oxidation: Quinone derivatives.

    Reduction: Amines and alcohols.

    Substitution: Various substituted aromatic compounds depending on the reagents used.

Scientific Research Applications

2-Amino-4-(2-methylpyrimidin-4-yl)phenol has several scientific research applications:

    Chemistry: Used as a ligand in coordination chemistry to form metal complexes.

    Biology: Investigated for its potential as an enzyme inhibitor.

    Medicine: Explored for its pharmacological properties, including anti-inflammatory and antimicrobial activities.

    Industry: Utilized in the synthesis of dyes and pigments due to its chromophoric properties.

Mechanism of Action

The mechanism of action of 2-Amino-4-(2-methylpyrimidin-4-yl)phenol involves its interaction with specific molecular targets. For instance, as an enzyme inhibitor, it may bind to the active site of the enzyme, blocking substrate access and inhibiting enzyme activity. The compound’s hydroxyl and amino groups play a crucial role in forming hydrogen bonds and other interactions with the target molecules.

Comparison with Similar Compounds

Similar Compounds

    2-Amino-4-methylpyridine: Similar structure but lacks the hydroxyl group.

    2-Amino-4-hydroxyphenol: Similar structure but lacks the pyrimidinyl group.

    2-Amino-4-(2-chloropyrimidin-4-yl)phenol: Similar structure but has a chlorine atom instead of a methyl group on the pyrimidine ring.

Uniqueness

2-Amino-4-(2-methylpyrimidin-4-yl)phenol is unique due to the presence of both the amino and hydroxyl groups on the benzene ring, along with the 2-methylpyrimidin-4-yl substitution. This combination of functional groups imparts distinct chemical reactivity and potential biological activity, making it a valuable compound for various applications.

Properties

Molecular Formula

C11H11N3O

Molecular Weight

201.22 g/mol

IUPAC Name

2-amino-4-(2-methylpyrimidin-4-yl)phenol

InChI

InChI=1S/C11H11N3O/c1-7-13-5-4-10(14-7)8-2-3-11(15)9(12)6-8/h2-6,15H,12H2,1H3

InChI Key

XVXBUXBABFLJMQ-UHFFFAOYSA-N

Canonical SMILES

CC1=NC=CC(=N1)C2=CC(=C(C=C2)O)N

Origin of Product

United States

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